An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, a heterocyclic amine with significant potential in medicinal chemistry and drug development. The guide details a proposed two-step synthesis, commencing with the formation of the core pyrazole structure, followed by regioselective N-alkylation and subsequent conversion to its hydrochloride salt. Each synthetic step is elucidated with a detailed experimental protocol, underpinned by a discussion of the mechanistic rationale and key reaction parameters. Furthermore, this document outlines a full suite of analytical techniques for the structural confirmation and purity assessment of the final compound. Expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented, providing researchers with a valuable reference for compound verification. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a practical procedural framework and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in designing molecules with a wide range of biological activities.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit potent biological effects.[2]
The target molecule, 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, combines the key features of a 5-aminopyrazole with an N-benzyl substituent. N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these molecules, including their solubility, metabolic stability, and target-binding affinity.[3] The introduction of the 3-methylbenzyl group offers a lipophilic substituent with specific steric and electronic properties that can be explored for structure-activity relationship (SAR) studies in drug discovery programs. The hydrochloride salt form is often preferred for pharmaceutical development due to its improved stability and aqueous solubility.
This guide presents a proposed, efficient synthetic route and a detailed characterization workflow for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, providing a solid foundation for its synthesis and subsequent investigation in a research and development setting.
Proposed Synthetic Pathway
The proposed synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 3-methyl-1H-pyrazol-5-amine, through the cyclocondensation of a β-ketonitrile with hydrazine. This is followed by the regioselective N-alkylation of the pyrazole ring with 3-methylbenzyl bromide and subsequent conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine
The synthesis of 3-methyl-1H-pyrazol-5-amine is a well-established reaction involving the condensation of a β-ketonitrile, cyanoacetone, with hydrazine.[4] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of cyanoacetone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Experimental Protocol:
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To a solution of cyanoacetone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
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The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-methyl-1H-pyrazol-5-amine as a solid.
Causality Behind Experimental Choices:
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Solvent: Ethanol is a common choice as it is a good solvent for both reactants and facilitates the reaction at reflux temperature.
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Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete consumption of the cyanoacetone.
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Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or by-products.
Step 2: Synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine and its Hydrochloride Salt
The second step involves the N-alkylation of the 3-methyl-1H-pyrazol-5-amine intermediate with 3-methylbenzyl bromide. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either position. However, in many cases, the reaction conditions can be controlled to favor alkylation at the N1 position. The use of a suitable base is crucial to deprotonate the pyrazole nitrogen, making it more nucleophilic for the subsequent reaction with the electrophilic benzyl bromide. The final step is the conversion of the free amine to its hydrochloride salt to improve its handling and solubility properties.
Experimental Protocol:
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Suspend 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
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Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.
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Add a solution of 3-methylbenzyl bromide (1.1 eq) in the same solvent dropwise at 0 °C.
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The reaction mixture is then stirred at room temperature and monitored by TLC.
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Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
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For the hydrochloride salt formation, the purified free amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in ether is added dropwise with stirring.
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The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride.
Causality Behind Experimental Choices:
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Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction.
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Base: A base is required to deprotonate the pyrazole ring, increasing its nucleophilicity. The choice of base can influence the regioselectivity of the alkylation.
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Purification: Column chromatography is a standard and effective method for purifying the N-alkylated product from any unreacted starting materials, regioisomers, or by-products.
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Salt Formation: The use of HCl in a non-polar solvent like ether is a common and efficient method for precipitating the hydrochloride salt of an amine.
Characterization of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | br s | 3H | -NH₃⁺ |
| ~7.2-7.4 | m | 4H | Aromatic protons of 3-methylphenyl group |
| ~5.8 | s | 1H | Pyrazole C4-H |
| ~5.3 | s | 2H | -CH₂- (benzyl) |
| ~2.3 | s | 3H | -CH₃ (pyrazole) |
| ~2.2 | s | 3H | -CH₃ (phenyl) |
Note: The broad singlet for the -NH₃⁺ protons is due to exchange with residual water in the solvent and the quadrupolar effect of the nitrogen atom. The chemical shifts are predictions based on analogous structures and may vary slightly.
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Pyrazole C5-NH₃⁺ |
| ~145 | Pyrazole C3-CH₃ |
| ~138 | Aromatic C (ipso, C-CH₃) |
| ~137 | Aromatic C (ipso, C-CH₂) |
| ~128-130 | Aromatic CH |
| ~95 | Pyrazole C4 |
| ~50 | -CH₂- (benzyl) |
| ~21 | -CH₃ (phenyl) |
| ~13 | -CH₃ (pyrazole) |
Note: The chemical shifts are predictions and should be confirmed by experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Expected FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Broad, Strong | N-H stretching of -NH₃⁺ |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~1620 | Medium | N-H bending of -NH₃⁺ |
| ~1580 | Medium | C=N and C=C stretching of pyrazole and aromatic rings |
| ~1450 | Medium | CH₂ scissoring |
| ~700-800 | Strong | Aromatic C-H out-of-plane bending |
Note: The broadness of the N-H stretch is characteristic of the ammonium salt.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the free base is typically observed.
Expected Mass Spectrometry Data (ESI+):
-
[M+H]⁺: Expected at m/z corresponding to the molecular weight of the free base (C₁₂H₁₅N₃) + 1.
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, a compound of interest for applications in drug discovery and development. The provided experimental protocols are based on established and reliable chemical transformations, offering a high probability of success. The comprehensive characterization workflow, including predicted spectroscopic data, serves as a valuable resource for researchers to verify the synthesis of the target molecule. By providing a clear rationale for the experimental choices, this guide aims to empower scientists to not only replicate the synthesis but also to adapt and optimize the procedures for their specific research needs.
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